molecular formula C6H3Br2FO B1294950 2,6-Dibromo-4-fluorophenol CAS No. 344-20-7

2,6-Dibromo-4-fluorophenol

Cat. No. B1294950
CAS RN: 344-20-7
M. Wt: 269.89 g/mol
InChI Key: RRAZCUUOWIDAJS-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorophenol is a chemical compound with the CAS Number: 344-20-7 . It has a molecular weight of 269.9 and its IUPAC name is 2,6-dibromo-4-fluorophenol . It is typically stored in an inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of 2,6-Dibromophenol involves charging a Schlenk tube with phenol and dichloromethane, followed by N, N-diisopropylamine . N-bromosuccinimide and dichloromethane are then added to another Schlenk tube to dissolve completely and then slowly added to the first Schlenk tube for 3 hours .


Molecular Structure Analysis

The InChI code for 2,6-Dibromo-4-fluorophenol is 1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H . The molecular formula is C6H3Br2FO .


Physical And Chemical Properties Analysis

2,6-Dibromo-4-fluorophenol has a density of 2.2±0.1 g/cm^3 . It has a boiling point of 219.5±35.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 47.4±3.0 kJ/mol . The flash point is 86.5±25.9 °C . The index of refraction is 1.616 .

Scientific Research Applications

Molecular Structure and Bonding Characteristics

2,6-Dibromo-4-fluorophenol, as part of the broader family of fluorophenols, has been the subject of research in understanding molecular structures and bonding characteristics. Studies like that by Vajda and Hargittai (1993) have focused on the molecular structure of similar compounds like 2-fluorophenol and 2,6-difluorophenol, using techniques such as electron diffraction in the gas phase to discern molecular geometries and possible intramolecular hydrogen bonds (Vajda & Hargittai, 1993).

Environmental Transformation and Biodegradation

Research has also explored the environmental transformation and biodegradation pathways of fluorophenols. Genthner, Townsend, and Chapman (1989) investigated the anaerobic transformation of phenol to benzoate using isomeric fluorophenols, revealing insights into the metabolic pathways and environmental fate of such compounds (Genthner, Townsend, & Chapman, 1989). This kind of research is crucial for understanding how these compounds interact with and are processed in natural environments.

Fluorescent Chemosensors Development

The development of fluorescent chemosensors is another significant application of fluorophenols. Roy (2021) reviewed various 4-methyl-2,6-diformylphenol (DFP) based compounds, which include structures similar to 2,6-Dibromo-4-fluorophenol, for their application in detecting metal ions, anions, and other analytes due to their high selectivity and sensitivity (Roy, 2021).

Safety And Hazards

When handling 2,6-Dibromo-4-fluorophenol, one should avoid breathing dust/fume/gas/mist/vapours/spray . It should only be used outdoors or in a well-ventilated area . Eating, drinking, or smoking when using this product should be avoided . Hands should be washed thoroughly after handling . Protective gloves and eye/face protection should be worn .

properties

IUPAC Name

2,6-dibromo-4-fluorophenol
Source PubChem
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InChI

InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAZCUUOWIDAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187969
Record name 2,6-Dibromo-4-fluorophenol
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Molecular Weight

269.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-fluorophenol

CAS RN

344-20-7
Record name 2,6-Dibromo-4-fluorophenol
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Record name 2,6-Dibromo-4-fluorophenol
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Record name 344-20-7
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Record name 2,6-Dibromo-4-fluorophenol
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Record name 2,6-dibromo-4-fluorophenol
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Record name 2,6-Dibromo-4-fluorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
T Schaefer, R Laatikainen, TA Wildman… - Canadian journal of …, 1984 - cdnsciencepub.com
Long-range spin–spin coupling constants over six bonds between 13 C nuclei in the methyl group and ring protons or 19 F nuclei in the para position are reported for 4-fluoroanisole, 2,3…
Number of citations: 33 cdnsciencepub.com
EE Snell - Journal of the American Chemical Society, 1944 - ACS Publications
The preparation of 2, 6-dibromo-3-fluorophenol, 2, 4, 6-tribromo-3-fluorophenol and 2, 6-dibromo-4-fluorophenol hadbeen repeated. The following new compounds have been obtained…
Number of citations: 93 pubs.acs.org
FJ Gómez, KA Abboud, KB Wagener - Journal of Molecular Catalysis A …, 1998 - Elsevier
The synthesis of two new WOCl 4 derivatives that contain fluorinated aryloxide ligands are reported, along with a description of their behavior as precatalysts in the metathesis …
Number of citations: 13 www.sciencedirect.com
RC Fuson, DJ Byers, SP Rowland… - Journal of the …, 1944 - ACS Publications
Nitration of 2-Fluoro-4, 6-dibromophenol.—Two grams of-sodium nitrate was added during an hour to 5.17 g. of this compound in constantly stirred glacial acetic acid solution. Fifteen …
Number of citations: 4 pubs.acs.org
LC Raiford, AL LeRosen - Journal of the American Chemical …, 1944 - ACS Publications
The Nitration of Brominated Fluorophenols by the Zincke Method1 Page 1 1872 L. Chas. Raiford and Arthur L. LeRosen Vol. g. of _Z-tyrosine in 139 ml. of water and 28 ml. of 6 N …
Number of citations: 11 pubs.acs.org
PA Huddle, GW Perold - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
Reaction of methyl-lithium with tribromophenols and with other aryl polyhalides leads directly to bi- and tri-aryl products. para-Substituents (Y) of 2,6-dibromo-4-Y-phenols promote …
Number of citations: 13 pubs.rsc.org
HS Mohran - 1986 - search.proquest.com
The bromination of 2-fluorophenol, 3-fluorophenol, 4-fluorophenol, 2-fluoroaniline, 3-fluoroaniline and 4-fluoroaniline was carried out inaqueous medium using an acidified mixture of …
Number of citations: 3 search.proquest.com
C Niemann, GE McCasland - Journal of the American Chemical …, 1944 - ACS Publications
1870 Carl Niemann and GE McCasland Vol. 66 then with water; the solvent was then removed in vacuo. The weight of resin was 4.9 g. Ten grams of 3, 5-dinitrobenzoyl chloride was …
Number of citations: 13 pubs.acs.org
FJ Gómez, MS Manak, KA Abboud… - Journal of Molecular …, 2000 - Elsevier
The AM1-calculated partial oxygen charge of several phenoxide anions, potential ligands for tungsten-based classical catalytic systems for olefin metathesis, has been used as an …
Number of citations: 14 www.sciencedirect.com
LC Raiford, AL LeRosen - Journal of the American Chemical …, 1944 - ACS Publications
Some Bromination Products of the Fluorophenols1 Page 1 2080 L. Chas. Raiford and Arthur L. LeRosen Vol. and melted at 90-91. The pure amide VII, after repeated recrystallization …
Number of citations: 8 pubs.acs.org

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